molecular formula C7H13NOS2 B1664812 Alyssin CAS No. 646-23-1

Alyssin

Cat. No. B1664812
CAS RN: 646-23-1
M. Wt: 191.3 g/mol
InChI Key: IUUQPVQTAUKPPB-UHFFFAOYSA-N
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Description

Alyssin is an isothiocyanate found in Cruciferous Vegetables . It has been reported to exert anticancer activity in HepG2 cells by increasing intracellular reactive oxygen species and causing tubulin depolymerization .


Molecular Structure Analysis

Alyssin has the molecular formula C7H13NOS2 and a molecular weight of 191.314 Da . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .


Physical And Chemical Properties Analysis

Alyssin has a density of 1.14g/cm3 and a boiling point of 376.3ºC at 760 mmHg . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .

Relevant Papers

One relevant paper titled “Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization” discusses the anticancer activity of Alyssin in HepG2 cells . The paper suggests that Alyssin increases intracellular reactive oxygen species and causes tubulin depolymerization, leading to anticancer activity .

Scientific Research Applications

  • Anticancer Activity in Hepatocellular Carcinoma Alyssin has been studied for its chemopreventive potential, particularly in the context of hepatocellular carcinoma. Research by Pocasap, Weerapreeyakul, and Thumanu (2019) demonstrated that alyssin, alongside other isothiocyanates, can induce cancer cell death through apoptosis and necrosis. Alyssin was noted for its potent anticancer ability, attributed to its capacity to increase intracellular reactive oxygen species (ROS) and inhibit tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase (Pocasap, Weerapreeyakul, & Thumanu, 2019).

  • Drug Interactions and Metabolic Impact In 2012, Lubelska et al. investigated the interactions between alyssin and other drugs, which could influence cell metabolism. Their study found that interactions between alyssin and certain drugs could either strengthen or weaken the effect of the drugs, depending on the concentration of alyssin and the type of drug involved. This interaction suggested a role for alyssin in modulating the effects of drugs in cellular systems (Lubelska et al., 2012).

  • Enhancing Anticancer Drug Efficacy Research by Milczarek et al. (2018) explored the synergistic effects of alyssin when combined with the anticancer drug 5-fluorouracil. Their findings showed that combinations of 5-fluorouracil and alyssin resulted in enhanced anticancer activity, particularly in colon cancer cell lines. The study highlighted the potential of alyssin as a co-treatment to improve the efficacy of existing anticancer therapies (Milczarek et al., 2018).

  • Apoptosis-Inducing Capability in Cancer Cells A study by Kim, Kim, and Lim (2010) focused on the apoptosis-inducing capability of sulforaphane analogues, including alyssin, in human colon cancer cells. They discovered that alyssin and similar compounds with oxidized sulfur exhibited a more potent growth inhibitory effect and were more effective in inducing apoptosis compared to their non-oxidized counterparts. This research suggests a potential role for alyssin in targeted cancer therapies (Kim, Kim, & Lim, 2010).

  • Effect on Human Lymphocytes and Leukemia Cells Misiewicz, Skupińska, and Kasprzycka-Guttman (2007) evaluated the effect of alyssin on human B-lymphocytes and leukemia cells. Their study highlighted the differential response to alyssin between healthy lymphoblastoid and leukemia cells, indicating alyssin’s selective action in targeting cancer cells (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007).

properties

IUPAC Name

1-isothiocyanato-5-methylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQPVQTAUKPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983213
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alyssin

CAS RN

646-23-1
Record name Alyssin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALYSSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
P Pocasap, N Weerapreeyakul… - Biomolecules & …, 2019 - ncbi.nlm.nih.gov
… To determine the chemopreventive potential of alyssin and iberin… Alyssin possessed the most potent anticancer ability; … , potent ITC (viz., alyssin) because of its underlying mechanisms …
Number of citations: 25 www.ncbi.nlm.nih.gov
I Misiewicz, K Skupinska… - Pharmacological …, 2007 - if-pan.krakow.pl
… group resulted in the formation of alyssin molecule. Alyssin was reported to be present in Cru… alyssin action as that of sulforaphane, while alyssin is reported to be structurally related and …
Number of citations: 22 if-pan.krakow.pl
I Misiewicz, A Kozar, K Skupinska… - Drug development …, 2005 - Wiley Online Library
An important aspect of the chemopreventive activity of isothiocyanates (ITC) is their ability to induce cell growth inhibition and apoptosis. In this study, the effect of two sulforaphane …
Number of citations: 1 onlinelibrary.wiley.com
L Śliwka, M Milczarek, K Lubelska, K Wiktorska - science24.com
… Alyssin is a synthetic analogue of sulforaphane that is found in Cruciferous vegetables. … and Alyssin and their interactions. Evaluation of antiproliferative properties of Selol, Alyssin and …
Number of citations: 0 www.science24.com
K Lubelska, I Misiewicz-Krzemińska… - Molecular and cellular …, 2012 - Springer
… of interactions between alyssin and drugs, which … alyssin and the tested drugs strengthen or weaken the effect of the drugs given separately depending on the concentration of alyssin …
Number of citations: 6 link.springer.com
MJ Kim, SH Kim, SJ Lim - Anticancer research, 2010 - ar.iiarjournals.org
… Sulforaphane analogues containing oxidised sulphur (alyssin, sulforaphane, erysolin and alyssin sulfone) exerted a superior growth inhibitory effect compared with sulforaphane …
Number of citations: 35 ar.iiarjournals.org
M Milczarek, L Mielczarek, K Lubelska, A Dąbrowska… - Molecules, 2018 - mdpi.com
… The aim of this paper is to determine the impact of sulforaphane and its natural analog alyssin … An increased cytostatic effect was observed in case of alyssin while for sulforaphane the …
Number of citations: 12 www.mdpi.com
K Skupinska, I Misiewicz-Krzeminska, K Lubelska… - Toxicology in Vitro, 2009 - Elsevier
… its analogues: isothiocyanate-2-oxohexyl and alyssin, to inhibit CYP1A1 and CYP1A2 enzyme … ITC 2-oxohexyl was the weakest inhibitor, whereas sulforaphane and alyssin exhibited …
Number of citations: 44 www.sciencedirect.com
K Skupinska, I Misiewicz‐Krzeminska… - … of biochemical and …, 2009 - Wiley Online Library
… In this paper, a naturally occurring sulforaphane and its two synthetic analogues isothiocyanate‐2‐oxohexyl and alyssin were investigated. The aim of the study was to determine …
Number of citations: 52 onlinelibrary.wiley.com
I Blažević, A Radonić, M Skočibušić… - Chemistry & …, 2011 - Wiley Online Library
… made for alyssin in our study of A. sinuata volatiles [4]. Similarly, the alyssin homologue … originate from the degradation of sulforaphane and alyssin. Other volatiles originating from GL …
Number of citations: 31 onlinelibrary.wiley.com

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